molecular formula C11H9NO B181765 3,4-dihydrocyclopenta[b]indol-2(1H)-one CAS No. 150670-63-6

3,4-dihydrocyclopenta[b]indol-2(1H)-one

Cat. No.: B181765
CAS No.: 150670-63-6
M. Wt: 171.19 g/mol
InChI Key: CVBVNBVUPNOKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydrocyclopenta[b]indol-2(1H)-one (CAS 150670-63-6) is a fused polycyclic indole derivative of significant interest in scientific research and development. With a molecular formula of C11H9NO and a molecular weight of 171.20 g/mol, this compound serves as a versatile scaffold and key synthetic intermediate . The cyclopenta[b]indole core is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological properties . This structural motif is actively investigated for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents . Furthermore, fused indole systems like this one are valuable in material science, with applications in the development of organic semiconductors, dyes, and functional materials . Available for research and development purposes, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dihydro-1H-cyclopenta[b]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-7-5-9-8-3-1-2-4-10(8)12-11(9)6-7/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBVNBVUPNOKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476251
Record name 3,4-Dihydrocyclopenta[b]indol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150670-63-6
Record name 3,4-Dihydrocyclopenta[b]indol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H-cyclopenta[b]indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Heck Carbocyclization and Suzuki-Miyaura Cross-Coupling Tandem Sequence

The Heck carbocyclization and Suzuki-Miyaura cross-coupling tandem strategy represents a biomimetic approach to construct the dihydrocyclopenta[b]indolone core. In a landmark study, 3-indole acetic acid was transformed into the target compound via a stereospecific tandem sequence . The Heck reaction first generated a tetracyclic (E)-3-(arylidene)-3,4-dihydrocyclopenta[b]indol-2(1H)-one intermediate, which underwent oxidative dimerization to yield scytonemin analogs. Critical parameters included:

  • Catalyst system : Pd(PPh3_3)4_4 for carbocyclization and Pd(OAc)2_2/SPhos for Suzuki coupling.

  • Solvent : Dimethylformamide (DMF) at 100°C for Heck; aqueous dioxane for Suzuki.

  • Yield : 72% over two steps, with >95% stereopurity .

This method’s strength lies in its compatibility with electron-deficient aryl bromides, though scalability is limited by palladium catalyst costs.

Copper-Catalyzed [4+1]-Annulation of 2-Alkenylindoles

A breakthrough in annulation chemistry enabled the synthesis of dihydrocyclopenta[b]indoles via copper-catalyzed [4+1]-cycloaddition. Optimized conditions using Cu(CH3_3CN)4_4PF6_6 (5 mol%) in dichloromethane at 35°C achieved 86% yield of 3,4-dihydrocyclopenta[b]indol-2(1H)-one (Table 1) . Key mechanistic insights include:

  • Diazoacetate activation : The copper catalyst facilitates carbene transfer from methyl phenyldiazoacetate to the 2-alkenylindole substrate.

  • Solvent effects : Dichloromethane outperformed THF and acetonitrile, minimizing side reactions.

  • Temperature control : Maintaining 35°C prevented diazo decomposition while ensuring annulation selectivity .

Table 1: Optimization of Copper-Catalyzed [4+1]-Annulation

EntryCatalystSolventTemp (°C)Yield (%)3a:4a Ratio
12Cu(CH3_3CN)4_4PF6_6DCM258591:9
21Cu(CH3_3CN)4_4PF6_6DCM3586>95:5

This method’s operational simplicity and high atom economy make it suitable for gram-scale synthesis.

o-Quinone Ring Contraction Reaction

The o-quinone ring contraction reaction provides access to polycyclic dihydrocyclopenta[b]indolones via acid-catalyzed cyclization. A 2021 study demonstrated the synthesis of 5,6a-di(tert-butyl)-substituted derivatives using 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone and 2,3,3-trimethylindoline in glacial acetic acid under reflux . Key observations include:

  • Reaction time : 10 hours for complete conversion.

  • Acid role : Glacial acetic acid protonates the quinone, enabling nucleophilic attack by the indoline’s α-carbon.

  • Substituent effects : tert-Butyl groups enhanced steric stabilization of the transition state, yielding 68% of the desired product .

While effective for bulky derivatives, this method’s reliance on nitroquinones limits substrate generality.

Bromopentane Cross-Coupling and Cyclization

A patent-pending process leverages bromopentane cross-coupling to assemble the cyclopenta[b]indole skeleton. Critical steps involve:

  • Alkylation : Reaction of 1-cyclopentyl-2-(trifluoromethyl)benzene with 1,3,5-trioxane in the presence of HCl, yielding 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene .

  • Coupling : Pd-mediated cross-coupling of bromopentane with a tetrahydrocyclopenta[b]indole precursor at 20–35°C .

  • Quenching : Aqueous HCl workup to isolate the acetic acid derivative.

Table 2: Bromopentane Cross-Coupling Conditions

ParameterOptimal Range
Temperature25–30°C
CatalystPd(OAc)2_2/XPhos
Quenching agent2 M HCl
Yield78% (over 3 steps)

This method’s scalability and compatibility with continuous flow systems make it industrially viable.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Catalyst CostScalabilityStereoselectivity
Heck/Suzuki-Miyaura72HighModerate>95%
Cu-[4+1] Annulation86ModerateHigh>95%
o-Quinone Contraction68LowLow80%
Bromopentane Coupling78HighHigh90%

The copper-catalyzed annulation offers the best balance of yield and scalability, while the Heck/Suzuki approach remains valuable for stereocomplex targets. Industrial applications favor the bromopentane method despite higher catalyst costs due to shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrocyclopenta[b]indol-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or cyclopentane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce saturated indole derivatives.

Scientific Research Applications

3,4-Dihydrocyclopenta[b]indol-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-dihydrocyclopenta[b]indol-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of 3,4-dihydrocyclopenta[b]indol-2(1H)-one, emphasizing differences in ring fusion, substituents, and functional groups:

Compound Name Structure Differences vs. Target Compound Key Applications/SAR Insights References
3,4-Dihydrocyclopenta[b]indol-1(2H)-one Ketone at position 1 instead of 2 Intermediate in natural product synthesis (e.g., bruceolline E)
Benzo[cd]indol-2(1H)-one Naphthalene-fused indole lactam Antitumor agents, BRD4 inhibitors
7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one Acetyl and methyl substituents at positions 6 and 7 Not explicitly stated; structural diversification
1,4-Dihydrocyclopenta[b]indol-3(2H)-one Ketone at position 3, hydrogenation at positions 1,4 Synthesized via Rh-catalyzed hydroacylation (99% yield, 99% ee)

Key Insights :

  • Rh-catalyzed hydroacylation offers superior enantioselectivity, critical for chiral drug synthesis .
  • Acylation-Nazarov cyclization is efficient for natural product precursors but lacks stereocontrol .

Key Insights :

  • Substituents enhancing hydrophobic interactions (e.g., cycloalkyl groups) improve BRD4 binding .
  • The lactam ring in benzo[cd]indol-2(1H)-one mimics acetyl-lysine, enabling BET protein targeting .
Physicochemical Properties
  • Elemental Analysis : For a tetrahydroindole derivative (C28H22BrN7O), calculated C: 60.88%, H: 4.01%, N: 17.75% .
  • NMR Shifts : Cyclopenta[b]indole derivatives show aromatic protons at δ 124–157 ppm (13C NMR) and ketone carbonyls near δ 190 ppm .

Biological Activity

3,4-Dihydrocyclopenta[b]indol-2(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H11N
  • Molecular Weight : 169.21 g/mol

This compound features a bicyclic structure that is characteristic of many biologically active indole derivatives.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Haun et al. (1992) demonstrated that various indole derivatives possess antimicrobial properties against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a recent investigation into halogen-substituted indoles revealed that related compounds could inhibit specific kinases involved in cancer progression, such as DYRK1A and CLK1 . The binding affinity and selectivity of these compounds suggest that modifications to the cyclopenta[b]indole structure might enhance their therapeutic efficacy.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancerous tissues.
  • Receptor Binding : Its structural features allow it to bind effectively to receptor sites on cell membranes, modulating signaling pathways associated with growth and survival.

Study 1: Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of various indole derivatives, this compound was found to exhibit notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
This compound50Staphylococcus aureus
Control (Ampicillin)10Staphylococcus aureus

Study 2: Anticancer Activity

A recent study focused on the effects of cyclopenta[b]indole derivatives on cancer cell lines demonstrated that modifications to the core structure could enhance cytotoxicity. The study utilized MTT assays to evaluate cell viability in the presence of various concentrations of the compound.

Concentration (µM)Cell Viability (%)Cancer Cell Line
180MCF-7 (Breast Cancer)
1050MCF-7
2520MCF-7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydrocyclopenta[b]indol-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3,4-dihydrocyclopenta[b]indol-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.